molecular formula C13H27N3O2 B13857866 [2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester

[2-(1-Methylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester

Cat. No.: B13857866
M. Wt: 257.37 g/mol
InChI Key: OVCUYXIIQUSODD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route begins with the reaction of 1-methylpiperidine with tert-butyl chloroformate to form tert-butyl N-(1-methylpiperidin-4-yl)carbamate. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Comparison with Similar Compounds

tert-Butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-8-7-14-11-5-9-16(4)10-6-11/h11,14H,5-10H2,1-4H3,(H,15,17)

InChI Key

OVCUYXIIQUSODD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CCN(CC1)C

Origin of Product

United States

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